3-amino-7-(2-furyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one
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Overview
Description
3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an imidazo[1,5-b]cinnolinone core, which is fused with a furan and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-b]cinnolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2-aminobenzonitrile with a suitable aldehyde can lead to the formation of the imidazo[1,5-b]cinnolinone core.
Introduction of the Furan Group: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to the imidazo[1,5-b]cinnolinone core.
Oxazole Derivatives: These compounds have similar heterocyclic frameworks and are known for their biological activities.
Uniqueness
3-AMINO-7-(FURAN-2-YL)-1-PHENYL-6H,7H,8H,9H-IMIDAZO[1,5-B]CINNOLIN-9-ONE is unique due to the combination of its imidazo[1,5-b]cinnolinone core with furan and phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H16N4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-amino-7-(furan-2-yl)-1-phenyl-7,8-dihydro-6H-imidazo[1,5-b]cinnolin-9-one |
InChI |
InChI=1S/C20H16N4O2/c21-20-22-19(12-5-2-1-3-6-12)16-11-14-15(23-24(16)20)9-13(10-17(14)25)18-7-4-8-26-18/h1-8,11,13H,9-10H2,(H2,21,22) |
InChI Key |
NUPVGDMYWNGYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC3=C(N=C(N3N=C21)N)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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